molecular formula C19H13ClF2N2O2 B2477714 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 338782-79-9

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2477714
CAS No.: 338782-79-9
M. Wt: 374.77
InChI Key: ALISMSVSNXSTPM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, chlorophenyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 2,4-difluoroaniline to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or difluorophenyl groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This compound features a pyridine ring and various functional groups that may contribute to its pharmacological properties. The following sections detail its biological activities, synthesis, and relevant research findings.

Chemical Structure

The compound's IUPAC name is 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide, with the molecular formula C19H13ClF2N2O2C_{19}H_{13}ClF_2N_2O_2 and a molecular weight of approximately 368.77 g/mol. The structural representation includes a pyridine core substituted with chlorophenyl and difluorophenyl groups.

Anticancer Properties

Research indicates that derivatives of dihydropyridines exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains. A study reported that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of both chlorophenyl and difluorophenyl moieties enhances the antimicrobial efficacy .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds were significantly lower than those of standard inhibitors, indicating potent activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. A common synthetic route includes:

  • Formation of Intermediate : Reaction of 4-chlorobenzyl chloride with 2,4-difluoroaniline.
  • Cyclization : The intermediate undergoes cyclization to form the dihydropyridine core.
  • Functionalization : Further modifications yield the final carboxamide product.

This process often utilizes solvents such as dichloromethane or ethanol under catalytic conditions involving palladium on carbon or copper iodide.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of similar dihydropyridine derivatives on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis at nanomolar concentrations. The underlying mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Study on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds structurally related to this compound were tested for AChE inhibition. The results demonstrated strong inhibitory effects, suggesting potential applications in treating conditions related to cholinergic dysfunctions .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-17-7-6-15(21)9-16(17)22/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALISMSVSNXSTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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